molecular formula C11H18N2O B8437037 1-Amino-2-(4-methylpyridin-2-yl)pentan-2-ol

1-Amino-2-(4-methylpyridin-2-yl)pentan-2-ol

Cat. No. B8437037
M. Wt: 194.27 g/mol
InChI Key: WQYQGLKRYKMSOJ-UHFFFAOYSA-N
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Patent
US08148400B2

Procedure details

TMSCN (0.3 mL, 2.28 mmol) followed by ZnI2 (51 mg, 0.16 mmol) were sequentially added to neat 1-(4-methylpyridin-2-yl)butan-1-one (372 mg, 2.28 mmol) with stirring under Ar. Reaction stirred at rt for 4 hours. THF (6 mL) was added to cyanohydrin, then this was slowly added dropwise over 10 min via cannula to LAH (140 mg, 3.6 mmol) in THF (10 mL) with stirring under Ar. Reaction warmed as addition progressed. Once addition was ended, reaction heated to reflux for 1 hour, then cooled to rt then in ice. To the cool reaction with stirring was added Na2SO4.10H2O, the reaction stirred overnight and was allowed to warm to RT as the bath warmed. The reaction was filtered, the solid washed with EtOAc; the organic phase extracted with 10% HCl (2×). The aqueous extracts were combined and washed with Et2O. Aqueous phase was basified to pH ˜12 with 5M NaOH, saturated with NaCl, then extracted with Et2O (3×). The combined extracts were dried (MgSO4), filtered and concentrated to afford 330 mg of 1-amino-2-(4-methylpyridin-2-yl)pentan-2-ol as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 8.36 (d, J=5.05 Hz, 1H), 7.18 (s, 1H), 7.00 (d, J=5.81 Hz, 1H), 3.04 (d, J=12.88 Hz, 1H), 2.90 (d, J=12.88 Hz, 1H), 2.37 (s, 3H), 1.71 (m, 2H), 1.40 (m, 1H), 0.77-0.95 (m, 4H).
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
372 mg
Type
reactant
Reaction Step Two
Name
Quantity
140 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
51 mg
Type
catalyst
Reaction Step Five
[Compound]
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
6 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Si]([C:5]#[N:6])(C)(C)C.[CH3:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([C:14](=[O:18])[CH2:15][CH2:16][CH3:17])[CH:9]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1.[Zn+2].[I-].[I-]>[NH2:6][CH2:5][C:14]([C:10]1[CH:9]=[C:8]([CH3:7])[CH:13]=[CH:12][N:11]=1)([OH:18])[CH2:15][CH2:16][CH3:17] |f:2.3.4.5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
0.3 mL
Type
reactant
Smiles
[Si](C)(C)(C)C#N
Step Two
Name
Quantity
372 mg
Type
reactant
Smiles
CC1=CC(=NC=C1)C(CCC)=O
Step Three
Name
Quantity
140 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Na2SO4.10H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
51 mg
Type
catalyst
Smiles
[Zn+2].[I-].[I-]
Step Six
Name
cyanohydrin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under Ar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
STIRRING
Type
STIRRING
Details
stirred at rt for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
with stirring under Ar
CUSTOM
Type
CUSTOM
Details
Reaction
TEMPERATURE
Type
TEMPERATURE
Details
warmed as addition
ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
To the cool reaction
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
the reaction stirred overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT as the bath
TEMPERATURE
Type
TEMPERATURE
Details
warmed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid washed with EtOAc
EXTRACTION
Type
EXTRACTION
Details
the organic phase extracted with 10% HCl (2×)
WASH
Type
WASH
Details
washed with Et2O
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC(CCC)(O)C1=NC=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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